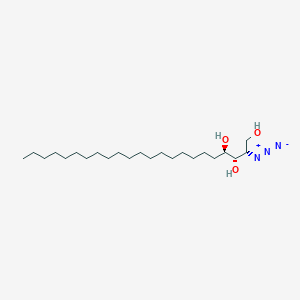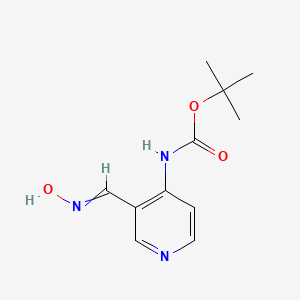
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is a chemical compound with the molecular formula C13H10O4 It is an anhydride formed from the reaction of 2-naphthalenecarboxylic acid and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid typically involves the reaction of 2-naphthalenecarboxylic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride. The reaction can be represented as follows:
2-Naphthalenecarboxylic acid+Acetic anhydride→2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired anhydride. The product is then purified through various techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-naphthalenecarboxylic acid and acetic acid.
Acetylation: Can react with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Acetylation: Alcohols, typically in the presence of a base or acid catalyst.
Aminolysis: Amines, usually under mild heating.
Major Products
Hydrolysis: 2-Naphthalenecarboxylic acid and acetic acid.
Acetylation: Esters of 2-naphthalenecarboxylic acid.
Aminolysis: Amides of 2-naphthalenecarboxylic acid.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-naphthalenecarboxylic acid moiety into various compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of various products such as acids, esters, or amides, depending on the nucleophile involved.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: Similar structure but lacks the anhydride functionality.
1-Naphthoic acid: Isomer of 2-naphthoic acid with the carboxylic acid group in a different position.
Acetic anhydride: A simpler anhydride used in similar types of reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is unique due to the presence of both the naphthalene ring and the anhydride functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
acetyl 4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-13(16)10-6-9-4-2-3-5-11(9)12(15)7-10/h2-7,15H,1H3 |
InChI Key |
BCIMVNPBJISARS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C1=CC2=CC=CC=C2C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)



![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)

![2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12626131.png)

